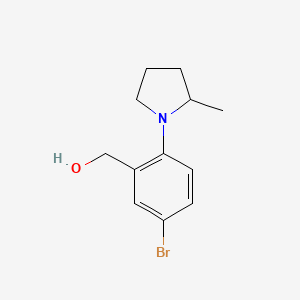![molecular formula C11H14N2O3 B8800980 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol](/img/structure/B8800980.png)
1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol is a chemical compound with the molecular formula C11H14N2O3 It consists of a pyrrolidine ring substituted with a 3-nitrobenzyl group and a hydroxyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrone and an olefin.
Introduction of the 3-Nitrobenzyl Group: The 3-nitrobenzyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of bioactive molecules with potential therapeutic applications.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure but differ in their substituents and biological activities.
Benzyl Derivatives: Compounds like 1-(3-Methoxybenzyl)pyrrolidin-3-ol have similar structures but different substituents on the benzene ring, leading to variations in their chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for the development of new bioactive molecules.
Propriétés
Formule moléculaire |
C11H14N2O3 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14N2O3/c14-11-4-5-12(8-11)7-9-2-1-3-10(6-9)13(15)16/h1-3,6,11,14H,4-5,7-8H2 |
Clé InChI |
LKEWGWDXLPFRKT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1O)CC2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2R)-4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]methyl]isoindoline-1,3-dione](/img/structure/B8800897.png)
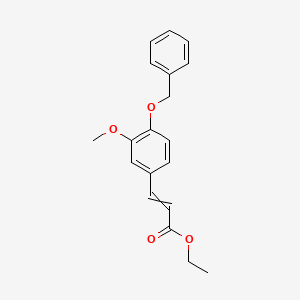

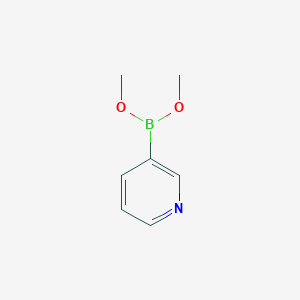
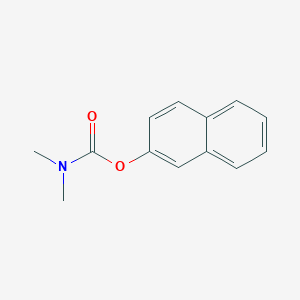
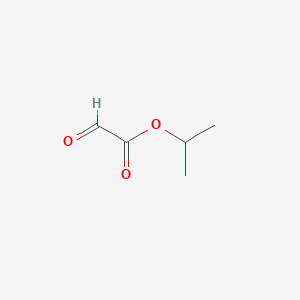


![1-(Spiro[indoline-3,4'-piperidin]-1-yl)ethanone](/img/structure/B8800966.png)
![2-(2-Amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetic acid](/img/structure/B8800986.png)



